molecular formula C13H19NO5S2 B2505762 1-((3-Methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448130-18-4

1-((3-Methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2505762
CAS No.: 1448130-18-4
M. Wt: 333.42
InChI Key: OJAGLMSBQIMUED-UHFFFAOYSA-N
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Description

1-((3-Methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a chemical compound with the molecular formula C13H19NO3S It is a piperidine derivative characterized by the presence of both methoxyphenyl and methylsulfonyl groups

Scientific Research Applications

1-((3-Methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-methylsulfonylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 1-((3-Hydroxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine.

    Reduction: Formation of 1-((3-Methoxyphenyl)thio)-4-(methylthio)piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-((3-Methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-((3-Hydroxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
  • 1-((3-Methoxyphenyl)thio)-4-(methylthio)piperidine
  • 1-((3-Methoxyphenyl)sulfonyl)-4-(ethylsulfonyl)piperidine

Uniqueness: 1-((3-Methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to the presence of both methoxyphenyl and methylsulfonyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S2/c1-19-11-4-3-5-13(10-11)21(17,18)14-8-6-12(7-9-14)20(2,15)16/h3-5,10,12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAGLMSBQIMUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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